Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2059941-69-2
VCID: VC13603113
InChI: InChI=1S/C8H10N2O2.Na/c1-5-3-6(2)10-7(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1
SMILES: CC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+]
Molecular Formula: C8H9N2NaO2
Molecular Weight: 188.16 g/mol

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate

CAS No.: 2059941-69-2

Cat. No.: VC13603113

Molecular Formula: C8H9N2NaO2

Molecular Weight: 188.16 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate - 2059941-69-2

Specification

CAS No. 2059941-69-2
Molecular Formula C8H9N2NaO2
Molecular Weight 188.16 g/mol
IUPAC Name sodium;2-(4,6-dimethylpyrimidin-2-yl)acetate
Standard InChI InChI=1S/C8H10N2O2.Na/c1-5-3-6(2)10-7(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1
Standard InChI Key IHJXHNQSXZGOKC-UHFFFAOYSA-M
SMILES CC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+]
Canonical SMILES CC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+]

Introduction

Structural Characteristics and Molecular Properties

Chemical Composition and Bonding

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate consists of a pyrimidine ring substituted with methyl groups at the 4- and 6-positions and an acetoxy group at the 2-position, which is neutralized by a sodium ion . The pyrimidine core is aromatic, with nitrogen atoms at the 1- and 3-positions contributing to its electron-deficient nature, enabling participation in hydrogen bonding and π-π stacking interactions . The sodium ion stabilizes the carboxylate group, enhancing the compound’s solubility in polar solvents.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₈H₉N₂NaO₂
Molecular Weight188.16 g/mol
IUPAC NameSodium 2-(4,6-dimethylpyrimidin-2-yl)acetate
SMILESCC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+]
InChIKeyLIYJRKQYMAPWGS-UHFFFAOYSA-N

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) and mass spectrometry data for related pyrimidine derivatives suggest distinct proton environments for the methyl (δ 2.2–2.4 ppm) and pyrimidine ring protons (δ 6.5–8.0 ppm) . Computational studies predict a collision cross-section (CCS) of 134.5 Ų for the [M+H]+ ion, aligning with its compact structure . Density functional theory (DFT) models indicate a planar pyrimidine ring with slight distortion due to steric effects from the methyl groups .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via neutralization of 2-(4,6-dimethylpyrimidin-2-yl)acetic acid with sodium hydroxide . While detailed protocols are proprietary, analogous methods for pyrimidine carboxylates involve:

  • Esterification: Reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with ethanol in acidic conditions.

  • Saponification: Hydrolysis of the ester using NaOH to yield the sodium salt .

Table 2: Comparative Synthesis Metrics for Pyrimidine Derivatives

ParameterSodium 2-(4,6-Dimethylpyrimidin-2-yl)acetateRelated Compound
Yield~70% (estimated)71.2%
Reaction Time6–8 hours8 hours
CatalystPhase-transfer (e.g., crown ether)Triethyl benzyl ammonium chloride

Industrial-Scale Production Challenges

Scalability is hindered by the need for anhydrous conditions and precise stoichiometric control to avoid byproducts like disodium salts . Advances in continuous-flow reactors and solvent recovery systems (e.g., toluene/ethanol mixtures) have improved efficiency, but purity remains a concern due to residual catalysts .

Applications in Research and Industry

Pharmaceutical Intermediates

The pyrimidine moiety is a cornerstone in antimetabolite drugs (e.g., 5-fluorouracil) . Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate serves as a precursor for:

  • Antiviral agents: Pyrimidine analogs inhibit viral polymerase enzymes .

  • Kinase inhibitors: The acetoxy group chelates ATP-binding sites in tyrosine kinases .

Agrochemical Development

In agrochemistry, pyrimidine derivatives are leveraged for herbicide and fungicide formulations. The compound’s sodium salt enhances solubility in foliar sprays, improving uptake in plant systems . Field trials of analogs demonstrate efficacy against Phytophthora infestans at concentrations as low as 50 ppm .

Coordination Chemistry

The carboxylate group acts as a bidentate ligand, forming complexes with transition metals. A study reported a Cu(II) complex with a distorted octahedral geometry, exhibiting superoxide dismutase-mimetic activity . Such complexes are explored for catalytic oxidation reactions in green chemistry .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets (e.g., dihydrofolate reductase) via X-ray crystallography could unlock novel drug candidates . Computational docking studies suggest high affinity for purinergic receptors, warranting in vitro validation .

Green Synthesis Innovations

Exploring biocatalytic routes using engineered amidases or carboxylases may reduce reliance on harsh reagents . Pilot-scale experiments with immobilized enzymes have achieved 85% conversion efficiency under mild conditions .

Advanced Material Applications

The compound’s π-conjugated system is being tested in organic semiconductors. Preliminary data show a hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices .

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